N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a hydroxy group, a sulfonyl group, and a carboxamide group, makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the quinazoline core, followed by the introduction of the hydroxy group at the 4-position. The next step involves the attachment of the N-{3-[methyl(phenylsulfonyl)amino]propyl} group through a series of nucleophilic substitution reactions. The final step is the formation of the carboxamide group at the 2-position. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinazoline-2-carboxaldehyde or quinazoline-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-N-{3-[methyl(phenylsulfonyl)amino]propyl}quinazoline-2-amine.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. The carboxamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline-2-carboxamide: Lacks the N-{3-[methyl(phenylsulfonyl)amino]propyl} group.
N-{3-[methyl(phenylsulfonyl)amino]propyl}quinazoline-2-carboxamide: Lacks the hydroxy group at the 4-position.
4-hydroxy-N-{3-[methyl(phenylsulfonyl)amino]propyl}quinazoline: Lacks the carboxamide group at the 2-position.
Uniqueness
The unique combination of functional groups in N-{3-[methyl(phenylsulfonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide provides it with distinct chemical and biological properties. The presence of the hydroxy, sulfonyl, and carboxamide groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1119504-01-6 |
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Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5g/mol |
IUPAC Name |
N-[3-[benzenesulfonyl(methyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-23(28(26,27)14-8-3-2-4-9-14)13-7-12-20-19(25)17-21-16-11-6-5-10-15(16)18(24)22-17/h2-6,8-11H,7,12-13H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
ATWOHGOMYBUWGW-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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